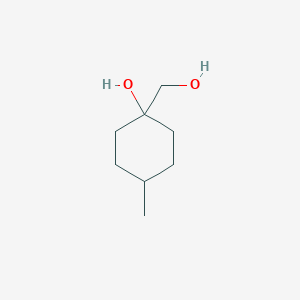

1-(Hydroxymethyl)-4-methylcyclohexanol

Description

Significance of the Cyclohexanol (B46403) Motif in Contemporary Organic Chemistry Research

The cyclohexanol ring system is a fundamental and ubiquitous structural motif in organic chemistry. Its importance stems from its presence in a vast array of natural products, pharmaceuticals, and industrial materials. Cyclohexanols serve as crucial synthetic intermediates, providing a versatile scaffold for constructing more complex molecular architectures. Their stereochemical properties, particularly the chair conformations and the axial/equatorial positioning of substituents, are foundational concepts in understanding the three-dimensional nature of molecules and its influence on reactivity.

In industrial applications, cyclohexanol itself is a key precursor in the production of nylons, specifically through its oxidation to cyclohexanone (B45756) and subsequent conversion to adipic acid and caprolactam. nih.govnih.gov Derivatives of cyclohexanol are widely used as solvents, plasticizers, and blending agents in various industries. nih.gov The prevalence of this motif ensures that the synthesis and functionalization of novel substituted cyclohexanols remain an active and important area of contemporary research.

Academic Context and Research Gaps Pertaining to 1-(Hydroxymethyl)-4-methylcyclohexanol

A thorough review of scientific literature indicates that dedicated research on this compound is notably scarce. While the compound is listed in chemical databases such as PubChem and is available from commercial suppliers, academic studies detailing its synthesis, characterization, or application are not readily found. nih.govchemscene.com This represents a significant research gap.

The primary academic context for this compound is therefore hypothetical, based on the well-established chemistry of its structural components: a tertiary alcohol at the 1-position and a primary alcohol (within a hydroxymethyl group) at the 4-position of a methyl-substituted cyclohexane (B81311) ring. The key research gap is the complete lack of experimental data and investigation into this specific molecule. Its unique combination of a tertiary and a primary alcohol offers potential for selective reactions and the synthesis of bifunctional molecules, yet this potential remains unexplored.

Overview of Major Research Domains Explored for this compound

Given the absence of dedicated studies, there are no established major research domains for this compound. However, based on analogous structures, several potential areas of exploration can be proposed:

Polymer Chemistry : As a diol, this compound could serve as a monomer for the synthesis of polyesters and polyurethanes. The specific stereochemistry (cis/trans isomers) and the rigidity of the cyclohexane ring could impart unique thermal and mechanical properties to such polymers.

Synthetic Organic Chemistry : The two hydroxyl groups have different steric environments and reactivity (primary vs. tertiary). This difference could be exploited for selective protection, derivatization, or oxidation reactions, making it a potentially useful building block for synthesizing more complex target molecules.

Materials Science : Derivatives of this compound could be investigated for applications as liquid crystals, specialty solvents, or additives.

These domains remain speculative until foundational research into the compound's synthesis and properties is conducted.

Physicochemical Properties

While experimental data is not available in the literature, computational models provide predicted physicochemical properties for this compound.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 40.5 Ų |

This data is computationally generated and sourced from the PubChem database. nih.gov

Synthesis and Reactivity of Related Compounds

Insights into the potential synthesis and reactivity of this compound can be drawn from similar, well-documented molecules.

Potential Synthetic Routes

The synthesis of this compound could likely be achieved by applying established organic reactions to readily available starting materials. A plausible approach would involve the Grignard reaction. For instance, reacting methylmagnesium bromide with a suitable precursor like ethyl 4-oxocyclohexanecarboxylate (B1232831) would form the tertiary alcohol and leave the ester group, which could then be reduced to the primary alcohol of the hydroxymethyl group.

Alternatively, starting from 4-methylcyclohexanone (B47639), a nucleophilic hydroxymethylation reaction could be employed. This is analogous to the synthesis of 1-(hydroxymethyl)cyclohexanol (B3048127) from cyclohexanone, which uses reagents like (isopropoxydimethylsilyl)methyl Grignard reagent followed by oxidation. orgsyn.org

Reactivity of Analogues

The reactivity of this diol would be dictated by its two distinct hydroxyl groups.

Dehydration : The tertiary alcohol at the 1-position would be prone to acid-catalyzed dehydration, similar to the well-known dehydration of 4-methylcyclohexanol (B52717) to form 4-methylcyclohexene. This reaction would likely yield a mixture of isomeric alkenes.

Oxidation : The primary alcohol of the hydroxymethyl group could be selectively oxidized to an aldehyde or a carboxylic acid under mild conditions, leaving the sterically hindered tertiary alcohol intact.

Esterification : Both alcohol groups could undergo esterification, though the primary alcohol would be expected to react more readily than the tertiary alcohol due to less steric hindrance.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)-4-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7-2-4-8(10,6-9)5-3-7/h7,9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQVBIBXZCFNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Hydroxymethyl 4 Methylcyclohexanol and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for the Cyclohexanol (B46403) Core

The construction of the 1,4-disubstituted cyclohexanol framework requires precise control over the placement of functional groups (regioselectivity) and the reactivity of different sites within a molecule (chemoselectivity).

Cyclization Reactions in the Formation of the Cyclohexanol Ring

Cyclization reactions are fundamental to the de novo synthesis of carbocyclic rings. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a direct route to the cyclohexene (B86901) core. For the target molecule, a conceivable strategy involves the reaction of a 1,3-diene bearing the future methyl group with a dienophile containing a masked hydroxymethyl group. For instance, the reaction between isoprene (B109036) and a suitable acrylate (B77674) derivative, followed by reduction, can establish the desired 1,4-substitution pattern.

Another prominent strategy is the intramolecular aldol (B89426) reaction, which can form a cyclohexenone ring from an acyclic dicarbonyl compound. The reaction proceeds by forming an enolate that attacks a carbonyl group within the same molecule, leading to a cyclic product. The regioselectivity is governed by the relative stability of the possible enolates and the thermodynamic stability of the resulting ring, with six-membered rings being highly favored. Subsequent reduction and functional group manipulation of the resulting cyclohexenone can yield the target diol.

Tandem reactions, such as the Michael-aldol domino reaction, provide rapid access to highly functionalized cyclohexanone (B45756) scaffolds in a single step with high diastereoselectivity. These cascade processes build the ring and install multiple substituents simultaneously, offering an efficient pathway to complex precursors of 1-(hydroxymethyl)-4-methylcyclohexanol.

| Cyclization Strategy | Reactants | Key Intermediate | Primary Advantage |

|---|---|---|---|

| Diels-Alder Reaction | Substituted Diene + Dienophile | Substituted Cyclohexene | High stereocontrol and predictability |

| Intramolecular Aldol | Acyclic Diketone/Keto-aldehyde | Cyclohexenone | Formation of thermodynamically favored 6-membered rings |

| Michael-Aldol Domino | Michael Acceptor + β-Keto Ester | Polyfunctional Cyclohexanone | Rapid assembly of complex carbocyclic scaffolds |

Functionalization of Pre-existing Cyclohexane (B81311) Scaffolds

An alternative to building the ring from scratch is to modify an existing cyclohexane core. A highly effective method for installing the 1-(hydroxymethyl) group onto a pre-formed 4-methylcyclohexanone (B47639) ring is through nucleophilic addition. This can be achieved using a hydroxymethyl anion synthon. One of the most convenient and widely applicable methods involves the use of an (alkoxydialkylsilyl)methyl Grignard reagent.

This two-step process begins with the Grignard reaction of a reagent like (isopropoxydimethylsilyl)methylmagnesium chloride with 4-methylcyclohexanone. The silylmethyl group adds to the carbonyl carbon, forming a tertiary alcohol. The subsequent step is an oxidative cleavage of the carbon-silicon bond, typically using hydrogen peroxide and a fluoride (B91410) source, which replaces the silyl (B83357) group with a hydroxyl group, yielding the final this compound product. This method is advantageous as it avoids the use of toxic reagents like formaldehyde (B43269) or carbon monoxide.

Another approach involves the reduction of a carboxylic acid or ester functional group at the C1 position. For example, methyl 1-methyl-4-oxocyclohexane-1-carboxylate can be subjected to reduction. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, yielding the desired diol. Selective reduction is also possible to afford intermediate compounds.

| Starting Material | Reagent(s) | Key Transformation | Product |

|---|---|---|---|

| 4-Methylcyclohexanone | 1. (isoPrO)Me₂SiCH₂MgCl 2. H₂O₂, KF, KHCO₃ | Nucleophilic Hydroxymethylation | This compound |

| Methyl 1-methylcyclohexane-1-carboxylate | LiAlH₄ | Ester Reduction | 1-(Hydroxymethyl)-1-methylcyclohexane |

| 4-Methylcyclohexene | 1. B₂H₆ 2. H₂O₂, NaOH | Hydroboration-Oxidation | trans-4-Methylcyclohexanol |

Stereoselective and Asymmetric Approaches to this compound

The target molecule has two stereogenic centers (at C1 and C4), meaning it can exist as different stereoisomers. Controlling the three-dimensional arrangement of the substituents is a critical challenge that requires stereoselective synthetic methods.

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to produce one diastereomer in preference to others. For this compound, this relates to the relative orientation of the methyl and hydroxymethyl groups, leading to cis and trans isomers. The stereochemical outcome of reactions on the cyclohexane ring is often dictated by steric hindrance and the conformational preference of the ring (chair conformation).

For instance, the reduction of a precursor ketone, such as 4-(hydroxymethyl)cyclohexanone (B156097), with a hydride reagent can lead to a mixture of diastereomeric diols. The use of bulky reducing agents (e.g., L-Selectride) typically favors equatorial attack on the carbonyl, leading to the formation of an axial alcohol. Conversely, smaller reagents (e.g., sodium borohydride) may favor axial attack, yielding an equatorial alcohol. The final ratio of diastereomers depends heavily on the steric environment around the carbonyl group and the specific reaction conditions.

Similarly, the nucleophilic addition of a Grignard reagent to 4-methylcyclohexanone will produce a mixture of cis and trans tertiary alcohols, with the facial selectivity of the attack determining the major product.

| Precursor | Reagent | Type of Attack | Major Diastereomer (Alcohol Orientation) |

|---|---|---|---|

| Substituted Cyclohexanone | NaBH₄ (small hydride) | Axial | Equatorial |

| Substituted Cyclohexanone | L-Selectride (bulky hydride) | Equatorial | Axial |

| 4-Methylcyclohexanone | CH₃MgBr | Axial/Equatorial | Mixture of cis/trans 1,4-dimethylcyclohexanol |

Enantioselective Synthesis of this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is most often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. Asymmetric organocatalysis has emerged as a powerful tool for this purpose, avoiding the need for metal catalysts.

For example, a highly diastereo- and enantioselective three-component reaction between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes can be catalyzed by cinchona alkaloid-derived ureas to form complex cyclohexenol (B1201834) derivatives. A similar strategy could be envisioned where an organocatalyst, such as a chiral secondary amine (e.g., a prolinol derivative), activates an unsaturated aldehyde to react with a suitable partner in a cascade reaction (e.g., Michael-Henry reaction) to build the chiral cyclohexanol core with high enantiomeric excess (ee). The resulting functionalized ring can then be converted to the target diol through subsequent chemical transformations.

| Reaction Type | Catalyst Type | Substrates | Key Advantage | Typical ee (%) |

|---|---|---|---|---|

| Asymmetric Michael Addition | Cinchona Alkaloid Thiourea | α,β-Unsaturated Ketone + Malonate | Access to (R)- or (S)-product | >90 |

| Asymmetric Diels-Alder | Chiral Lewis Acid / Proline Derivative | Diene + Dienophile | High control over multiple stereocenters | >95 |

| Asymmetric Aldol Reaction | Jørgensen-Hayashi Catalyst | Aldehyde + Ketone | Formation of chiral β-hydroxy ketones | >99 |

Chiral Auxiliary and Catalyst-Controlled Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. A common strategy involves acylating an oxazolidinone auxiliary, popularized by Evans, with a carboxylic acid derivative of the cyclohexane ring. The bulky auxiliary then blocks one face of the resulting enolate, forcing an incoming electrophile (e.g., in an alkylation reaction) to attack from the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Catalyst-controlled methodologies rely on a chiral catalyst to induce stereoselectivity. Asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium-BINAP, is a powerful technique. A precursor molecule containing a double bond, such as a 4-methyl-1-(hydroxymethyl)cyclohexene derivative, could be hydrogenated to introduce two new stereocenters with high enantio- and diastereoselectivity. The specific stereoisomer obtained is determined by the chirality of the catalyst used. Similarly, chiral phosphoric acids have proven to be effective Brønsted acid catalysts for a variety of asymmetric transformations that could be applied to intermediates in the synthesis of the target molecule.

| Methodology | Example | Application | Key Feature |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric Alkylation/Aldol Reactions | Auxiliary is covalently bonded to substrate |

| Chiral Auxiliary | SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones | Formation of chiral α-substituted ketones |

| Catalyst-Controlled | Ru-BINAP Complexes | Asymmetric Hydrogenation | Direct formation of chiral centers from alkenes |

| Catalyst-Controlled | Chiral Phosphoric Acid | Asymmetric Cyclizations/Additions | Brønsted acid catalysis creates a chiral environment |

Lack of Specific Research Hinders Detailed Analysis of Advanced Synthesis of this compound

Despite the growing importance of sustainable and efficient chemical synthesis, a comprehensive review of scientific literature reveals a significant gap in research specifically detailing advanced synthetic methodologies for the chemical compound this compound and its stereoisomers. While novel catalytic protocols, including organocatalytic, transition metal-catalyzed, and biocatalytic approaches, have revolutionized the synthesis of complex molecules, their application to this specific diol is not well-documented in publicly available research. Consequently, a detailed, data-rich analysis as requested cannot be accurately provided.

The principles of green chemistry, such as the use of solvent-free reaction conditions and the optimization of atom economy, are paramount in modern organic synthesis. However, specific studies applying these principles to the production of this compound are scarce. This limits the ability to present experimentally validated data and detailed research findings for the subsections outlined in the user's request.

While it is possible to theorize potential synthetic routes based on methodologies applied to structurally similar substituted cyclohexanols and diols, such an exercise would be speculative and would not meet the required standard of scientific accuracy based on direct research evidence for the target compound. The absence of specific literature prevents the creation of detailed data tables and an in-depth discussion of research findings as requested.

Therefore, this article cannot be generated as per the user's detailed instructions due to the lack of specific scientific research on the advanced synthesis of this compound. Further experimental investigation is necessary to explore and document the application of these modern synthetic techniques to this particular chemical compound.

Green Chemistry Principles in this compound Synthesis

Renewable Feedstock Utilization

The imperative shift towards sustainable chemical manufacturing has spurred research into the utilization of renewable feedstocks for the synthesis of valuable compounds. Terpenes, naturally abundant hydrocarbons produced by plants, represent a promising class of renewable starting materials. This section details a synthetic pathway for the production of this compound from (R)-limonene, a major constituent of citrus peel oil. This multi-step approach leverages well-established organic transformations to convert a readily available biorenewable resource into the target diol.

The proposed synthetic route commences with the selective ozonolysis of (R)-limonene. This reaction targets the endocyclic double bond, leading to the formation of 4-acetyl-1-methylcyclohexene, a key intermediate that retains the core carbocyclic structure of the target molecule. nih.govresearchgate.net Subsequent steps involve the reduction of the ketone functionality and the functionalization of the remaining double bond to introduce the required hydroxyl groups.

The complete synthetic pathway is outlined below:

Step 1: Ozonolysis of (R)-Limonene

The initial step involves the selective ozonolysis of the endocyclic double bond of (R)-limonene. This reaction is typically carried out at low temperatures in a solvent such as dichloromethane, followed by a reductive workup using a reagent like dimethyl sulfide. This process cleaves the more reactive internal double bond to yield 4-acetyl-1-methylcyclohexene. nih.govresearchgate.net

Step 2: Reduction of 4-acetyl-1-methylcyclohexene

The ketone functionality in 4-acetyl-1-methylcyclohexene is then reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is an effective and mild reducing agent for this transformation, converting the acetyl group into a 1-hydroxyethyl group. mnstate.eduyoutube.com This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Step 3: Hydroboration-Oxidation of 4-(1-hydroxyethyl)-1-methylcyclohexene

The final step introduces the second hydroxyl group via a hydroboration-oxidation reaction of the alkene. This two-step process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), across the double bond. This is followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). ucla.educhegg.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less substituted carbon of the former double bond, and with syn-stereochemistry. This controlled addition is crucial for obtaining the desired 1-(hydroxymethyl) functionality.

Interactive Data Table: Synthesis of this compound from (R)-Limonene

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (R)-Limonene | 1. O3, CH2Cl2, -78 °C2. (CH3)2S | 4-acetyl-1-methylcyclohexene |

| 2 | 4-acetyl-1-methylcyclohexene | NaBH4, CH3OH, 25 °C | 4-(1-hydroxyethyl)-1-methylcyclohexene |

| 3 | 4-(1-hydroxyethyl)-1-methylcyclohexene | 1. BH3-THF2. H2O2, NaOH | This compound |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxymethyl 4 Methylcyclohexanol

Hydroxyl Group Transformations

The primary and tertiary hydroxyl groups in 1-(hydroxymethyl)-4-methylcyclohexanol exhibit differential reactivity, which can be exploited for selective chemical modifications.

Selective Derivatizations of Primary and Tertiary Hydroxyl Groups

The selective derivatization of the primary versus the tertiary hydroxyl group in this compound is a classic example of exploiting steric hindrance and electronic effects. The primary hydroxyl group, being less sterically encumbered, is generally more accessible to reagents. masterorganicchemistry.com

One common strategy for selective protection involves the use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl). nih.gov Under controlled conditions, these reagents will preferentially react with the primary alcohol. nih.gov The greater steric bulk around the tertiary hydroxyl group significantly impedes the approach of the silylating agent.

Table 1: Predicted Selectivity in the Silylation of this compound

| Reagent | Predicted Major Product | Predicted Minor Product | Rationale |

|---|---|---|---|

| tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | 1-((tert-Butyldimethylsilyloxy)methyl)-4-methylcyclohexanol | 1-(Hydroxymethyl)-4-methyl-4-((tert-butyldimethylsilyloxy)methyl)cyclohexane | Steric hindrance at the tertiary alcohol favors reaction at the primary position. |

Conversely, selective derivatization of the tertiary alcohol is more challenging and often requires a multi-step approach. One possibility involves the protection of the primary alcohol, followed by derivatization of the tertiary alcohol and subsequent deprotection of the primary group.

The stereochemistry of the cyclohexane (B81311) ring, specifically whether the hydroxymethyl group is in an axial or equatorial position in the cis and trans isomers, can also influence the rate of derivatization. libretexts.org The equatorial position is generally more accessible to reagents than the more sterically hindered axial position. libretexts.org

Oxidation and Reduction Pathways of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of reagents. The choice of oxidant determines the extent of the oxidation. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 4-methyl-4-hydroxycyclohexane-1-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will further oxidize the aldehyde to a carboxylic acid, 4-methyl-4-hydroxycyclohexane-1-carboxylic acid.

The tertiary alcohol is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.

Reduction of the hydroxymethyl moiety is not a typical transformation as it is already in a reduced state. However, if the primary alcohol were to be first oxidized to an aldehyde or carboxylic acid, it could then be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Table 2: Predicted Oxidation Products of this compound

| Reagent | Predicted Product | Functional Group Transformation |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 4-Methyl-4-hydroxycyclohexane-1-carbaldehyde | Primary alcohol to aldehyde |

Nucleophilic Substitution Reactions

Nucleophilic substitution at the primary hydroxyl group requires its conversion into a good leaving group. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.org Once activated, the primary carbon is susceptible to attack by a wide range of nucleophiles in an SN2 reaction.

Nucleophilic substitution at the tertiary hydroxyl group is more complex. Due to steric hindrance, the SN2 pathway is disfavored. nih.gov Under strongly acidic conditions, the tertiary alcohol can be protonated to form an oxonium ion, which can then depart as a water molecule to generate a tertiary carbocation. libretexts.org This carbocation can then be attacked by a nucleophile in an SN1 reaction. ncert.nic.in However, this pathway can be complicated by competing elimination reactions and potential carbocation rearrangements.

The stereochemistry of the substrate can influence the outcome of substitution reactions on the cyclohexane ring. For an SN2 reaction to occur, the nucleophile must approach from the backside of the leaving group. libretexts.org This can be influenced by whether the leaving group is in an axial or equatorial position. libretexts.org

Cyclohexanol (B46403) Ring Transformations

The cyclohexanol ring of this compound can undergo transformations that alter the ring structure itself, often initiated by the reactivity of the hydroxyl groups.

Ring Expansion and Contraction Reactions

Ring expansion or contraction reactions of this compound are not commonly observed under standard conditions. However, under conditions that promote carbocation formation, such as treatment with a strong acid, rearrangements are possible. For instance, a pinacol-type rearrangement could theoretically be induced. masterorganicchemistry.com This would involve the formation of a carbocation adjacent to the tertiary alcohol, followed by the migration of a carbon-carbon bond from the ring to the carbocation center, leading to a ring-expanded ketone. masterorganicchemistry.comorganic-chemistry.org

For example, if a carbocation were formed at the primary carbon (after conversion of the hydroxyl group to a good leaving group and its departure), a subsequent 1,2-hydride shift from the ring could occur. More complex rearrangements leading to ring contraction are also mechanistically plausible but would likely be less favored due to the increased ring strain in smaller rings. youtube.com

Dehydration and Rearrangement Pathways

Acid-catalyzed dehydration of this compound can proceed via different pathways, depending on which hydroxyl group is eliminated and the stability of the resulting carbocation intermediates.

Protonation of the tertiary hydroxyl group followed by the loss of water would generate a tertiary carbocation. youtube.com Elimination of a proton from an adjacent carbon would lead to the formation of two possible alkene products: 1-methyl-4-(methylene)cyclohexane and 4-methyl-1-(hydroxymethyl)cyclohex-1-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product. wpmucdn.com

Dehydration involving the primary alcohol is less likely under E1 conditions due to the formation of a less stable primary carbocation. chegg.com

In the dehydration of the related compound, 4-methylcyclohexanol (B52717), rearrangement products are observed, suggesting that the initially formed carbocation can undergo hydride shifts to form more stable carbocations before elimination occurs. marmacs.org A similar phenomenon could be expected with this compound. For instance, the tertiary carbocation formed from the loss of the tertiary hydroxyl group could undergo a hydride shift, leading to a different set of alkene products.

Table 3: Potential Dehydration Products of this compound

| Initial Carbocation Position | Elimination Product(s) | Rearrangement Product(s) (Post-Hydride Shift) |

|---|

The distribution of these products would be influenced by the reaction conditions, such as temperature and the nature of the acid catalyst. marmacs.org The cis and trans isomers of the starting material may also exhibit different propensities for rearrangement. marmacs.org

Functionalization of the Cyclohexane Skeleton

The functionalization of the cyclohexane skeleton of this compound would involve reactions that target the C-H bonds of the ring or utilize the existing hydroxyl groups to direct reactions to specific positions. General strategies for cyclohexane functionalization, such as free-radical halogenation, could be applied, but the selectivity on this specific substrate is not documented. The presence of two hydroxyl groups would likely influence the regioselectivity of such reactions.

Furthermore, reactions involving the hydroxyl groups, such as oxidation or conversion to leaving groups followed by substitution or elimination, are standard transformations for alcohols. For this compound, the differential reactivity of the primary versus the tertiary alcohol would be a key aspect to investigate. For instance, selective oxidation of the primary alcohol to an aldehyde or carboxylic acid would be a potential functionalization route. However, specific reagents and conditions that achieve high selectivity for this molecule are not reported.

Mechanistic Elucidation of Key Reactions Involving this compound

A complete mechanistic understanding of reactions involving this compound is currently unavailable. The following subsections outline the types of studies that would be necessary to elucidate these mechanisms, though the specific data for this compound is absent from the scientific literature.

Reaction Pathway Mapping and Intermediate Characterization

To map the reaction pathways, researchers would typically employ techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify products, byproducts, and any stable intermediates. For example, in an acid-catalyzed dehydration, one could anticipate the formation of various isomeric alkenes, potentially through carbocation intermediates. The characterization of these intermediates, which are often transient, would require advanced techniques like low-temperature spectroscopy or trapping experiments.

Transition State Profiling

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for profiling transition states. These calculations can provide the geometries and energies of transition states, offering insights into the energy barriers of different reaction pathways. For a reaction of this compound, one could computationally model the transition states for, as an example, an SN1-type reaction at the tertiary alcohol or an E2 elimination, to predict the most likely mechanistic pathway. However, no such computational studies specific to this molecule have been published.

Kinetic and Thermodynamic Aspects of Reactivity

Experimental kinetic studies would be essential to understand the factors influencing the rate of reactions involving this compound. By varying parameters such as temperature, concentration of reactants, and catalysts, rate laws and activation parameters (enthalpy and entropy of activation) could be determined. These data provide quantitative insights into the reaction mechanism.

Thermodynamic studies would involve measuring the equilibrium constants for reversible reactions to determine the change in Gibbs free energy, which indicates the spontaneity and position of equilibrium. Calorimetry could be used to measure the enthalpy of reaction. The following table illustrates the type of data that would be collected from such studies, though the values for this specific compound are not available.

| Reaction Parameter | Hypothetical Value (Example Reaction: Dehydration) | Significance |

| Rate Constant (k) | 2.5 x 10-4 s-1 at 298 K | Quantifies the reaction speed. |

| Activation Energy (Ea) | 85 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol | Indicates if the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | +120 J/(mol·K) | Measures the change in disorder of the system. |

| Gibbs Free Energy (ΔG) | -75.8 kJ/mol | Determines the spontaneity of the reaction. |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. For instance, by replacing the hydrogen of one of the hydroxyl groups with deuterium (B1214612) (an isotope of hydrogen), one could follow the path of this specific hydrogen atom in a reaction. This can help to distinguish between intramolecular and intermolecular processes or to determine which specific hydrogen atoms are involved in a reaction step. There are currently no published isotopic labeling studies involving this compound.

Stereochemical Analysis and Chirality in 1 Hydroxymethyl 4 Methylcyclohexanol Research

Conformational Analysis of the Cyclohexanol (B46403) Ring System

The non-planar nature of the cyclohexane (B81311) ring is central to understanding the stereochemistry of its derivatives. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In 1-(hydroxymethyl)-4-methylcyclohexanol, the orientation of the methyl and hydroxymethyl groups in the chair conformation is of paramount importance.

Chair-Boat Interconversions and Preferred Conformations

The cyclohexane ring is not static; it undergoes a rapid "ring-flip" between two chair conformations at room temperature. This process involves passing through higher-energy intermediates, including the boat and twist-boat conformations. For a substituted cyclohexane, the two chair conformations are often not of equal energy. The equilibrium will favor the conformation that minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions.

In the context of this compound, we must consider both cis and trans isomers. For the trans isomer, one substituent is on the "up" face of the ring and the other on the "down" face. In the cis isomer, both substituents are on the same face.

For trans-1-(hydroxymethyl)-4-methylcyclohexanol, a ring flip will interconvert a diequatorial conformation (both substituents in the more stable equatorial positions) and a diaxial conformation (both substituents in the less stable axial positions). Given that both the methyl and hydroxymethyl groups are sterically demanding to some extent, the diequatorial conformation is expected to be significantly more stable and, therefore, the predominant conformation at equilibrium.

For cis-1-(hydroxymethyl)-4-methylcyclohexanol, a ring flip interconverts two conformations where one substituent is axial and the other is equatorial. The relative stability of these two conformations will depend on the steric bulk of the methyl versus the hydroxymethyl group.

Substituent Effects on Conformation

The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | ~1.7 |

| -OH (Hydroxyl) | ~0.9 |

| -CH₂OH (Hydroxymethyl) | ~1.75 |

Note: The A-value for the hydroxymethyl group is not as definitively established as for the methyl group and can be influenced by intramolecular hydrogen bonding.

Based on these values, the methyl and hydroxymethyl groups have a significant preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

In the case of cis-1-(hydroxymethyl)-4-methylcyclohexanol, where one group must be axial, the conformation with the bulkier group in the equatorial position will be favored. Given the similar A-values of the methyl and hydroxymethyl groups, the energy difference between the two chair conformations of the cis isomer may be small, leading to a more dynamic equilibrium compared to the trans isomer.

Chiral Purity Assessment and Resolution Techniques

Since this compound possesses two chiral centers (at C1 and C4), it can exist as enantiomers and diastereomers. The separation of these stereoisomers is crucial for studying their individual properties.

Chromatographic Methods for Enantiomeric Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the column. For a molecule like this compound, CSPs based on cyclodextrins or polysaccharide derivatives could be effective. The hydroxyl groups in the molecule can participate in hydrogen bonding with the CSP, aiding in chiral recognition. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

Diastereomer Formation and Separation Strategies

A classical method for resolving a racemic mixture of enantiomers involves converting them into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques such as crystallization or chromatography.

For this compound, the hydroxyl groups provide a convenient handle for derivatization. For example, the racemic alcohol could be esterified with a chiral carboxylic acid, such as mandelic acid or a derivative of tartaric acid, to form diastereomeric esters. After separation of these diastereomers, the original enantiomers of the alcohol can be regenerated by hydrolysis of the ester linkage.

Absolute and Relative Stereochemistry Determination

Once the stereoisomers have been separated, determining their absolute and relative configurations is the final step in the stereochemical analysis.

The relative stereochemistry (cis or trans) can often be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between protons on the cyclohexane ring, particularly the vicinal coupling constants (³J), can provide information about the dihedral angles between them, which in turn can help to deduce the axial or equatorial orientation of the substituents. For example, a large coupling constant between two adjacent methine protons typically indicates a diaxial relationship.

Determining the absolute stereochemistry (R or S configuration at each chiral center) is more challenging. X-ray crystallography of a single crystal of an enantiomerically pure compound or a suitable derivative is the most definitive method. The diffraction pattern can be used to determine the three-dimensional arrangement of atoms in space.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the stereochemistry of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the differentiation of its cis and trans isomers, which exist in dynamic equilibrium between two chair conformations.

In the chair conformation of cyclohexane derivatives, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 1,4-disubstituted cyclohexanes like this compound, the trans isomer can exist as a diequatorial or a diaxial conformer, while the cis isomer exists as an axial-equatorial or equatorial-axial conformer. Due to steric hindrance, the diequatorial conformer of the trans isomer is generally more stable. Similarly, the conformer of the cis isomer with the bulkier group in the equatorial position is favored.

The key to distinguishing these isomers via NMR lies in the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectroscopy:

Chemical Shifts: Protons in an axial position are typically shielded by the electron clouds of the C-C bonds of the ring, causing them to resonate at a higher field (lower ppm value) compared to their equatorial counterparts. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is a key diagnostic signal. In the trans isomer, where the hydroxymethyl and methyl groups are on opposite sides of the ring, the more stable diequatorial conformation will show a carbinol proton in an axial position, thus appearing at a lower chemical shift. Conversely, in the more stable conformer of the cis isomer, this proton will be in an equatorial position and will be observed at a higher chemical shift.

Coupling Constants (J-values): The dihedral angle between adjacent protons significantly influences their coupling constant. The coupling between an axial proton and an adjacent axial proton (J_ax-ax) is typically large (10-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the ring protons, the relative orientation of the substituents can be deduced.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The "gamma-gauche effect" is particularly important. An axial substituent will cause a shielding effect (upfield shift) on the carbons at the gamma position (C-3 and C-5 relative to the substituent at C-1). This effect can be used to distinguish between isomers. For instance, in the axial-equatorial cis isomer, the carbon bearing the axial group will experience this shielding effect, leading to a different chemical shift compared to the diequatorial trans isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy:

NOE is a through-space correlation technique that can provide definitive proof of the relative stereochemistry. An NOE is observed between protons that are close to each other in space, regardless of whether they are directly bonded. For example, in the cis isomer, an NOE would be expected between the axial protons on the same face of the ring, including those near the substituents. In the trans isomer, with both substituents in equatorial positions, different NOE correlations would be observed.

| Spectroscopic Parameter | Expected Observation for cis-isomer (ax-eq) | Expected Observation for trans-isomer (di-eq) |

| ¹H NMR Chemical Shift (Carbinol Proton) | Higher ppm (deshielded) | Lower ppm (shielded) |

| ¹H NMR Coupling Constant (Carbinol Proton) | Smaller J-values (J_eq-ax, J_eq-eq) | Larger J-value (J_ax-ax) |

| ¹³C NMR Chemical Shift (Ring Carbons) | Gamma-gauche shielding effect observed | Less pronounced gamma-gauche effect |

| NOE Correlations | Between axial protons and substituents on the same face | Between equatorial and axial protons |

Chemical Correlation Studies

Chemical correlation is a powerful method for establishing the stereochemistry of a molecule by converting it into a compound of known stereochemistry, or by synthesizing it from a known starting material through a series of stereochemically predictable reactions.

For this compound, a potential chemical correlation strategy would involve the stereoselective reduction of a precursor ketone, 4-methyl-1-(oxo)cyclohexane. The stereochemical outcome of the reduction of cyclohexanones is often predictable. Reduction with a sterically demanding hydride reagent, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the axial alcohol (in this case, the cis isomer of the corresponding 4-methylcyclohexanol (B52717), which could then be further functionalized). Conversely, reduction with a less hindered reagent like sodium borohydride (B1222165) tends to favor the formation of the more stable equatorial alcohol (the trans isomer).

By carrying out these reactions and comparing the spectroscopic data of the resulting this compound isomers with those obtained from other synthetic routes or isolated from natural sources, a definitive stereochemical assignment can be made.

Another approach involves the derivatization of the hydroxyl groups. For instance, the formation of a cyclic acetal (B89532) or ketal with a chiral auxiliary can be used. The NMR spectra of the resulting diastereomeric derivatives will show distinct chemical shifts, allowing for the assignment of the relative stereochemistry of the diol.

Influence of Stereochemistry on Reactivity Profiles

The stereochemical orientation of the hydroxymethyl and methyl groups in this compound has a significant impact on its chemical reactivity. This is primarily due to differences in steric hindrance and the accessibility of the reactive hydroxyl groups in the different stereoisomers.

The reactivity of the hydroxyl group in the hydroxymethyl substituent at the C1 position is influenced by its axial or equatorial orientation. In the more stable chair conformation of the cis-isomer, one of the substituents will be axial and the other equatorial. If the hydroxymethyl group is in the axial position, it will be more sterically hindered by the two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). This increased steric hindrance will decrease the rate of reactions involving this hydroxyl group, such as esterification or etherification, compared to when it is in the less hindered equatorial position.

In the case of the trans-isomer, the diequatorial conformation is significantly more stable. Both the hydroxymethyl and methyl groups are in the less sterically hindered equatorial positions. This makes the hydroxyl group of the hydroxymethyl substituent readily accessible for chemical reactions.

Consider the esterification of the cis and trans isomers of this compound with a bulky acylating agent. The rate of esterification for the trans-isomer is expected to be significantly faster than for the cis-isomer where the hydroxymethyl group may be in the more hindered axial position in one of its chair conformers.

| Isomer | Predominant Conformation | Orientation of -CH₂OH | Steric Hindrance | Expected Relative Reactivity |

| cis | Axial-Equatorial | Can be axial or equatorial | Higher (when axial) | Slower |

| trans | Diequatorial | Equatorial | Lower | Faster |

Advanced Spectroscopic and Structural Characterization of 1 Hydroxymethyl 4 Methylcyclohexanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-(hydroxymethyl)-4-methylcyclohexanol in solution. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the complete carbon skeleton and proton environments can be mapped. The cyclohexane (B81311) ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The chemical shifts are influenced by the electronegativity of the two hydroxyl groups and the substitution pattern on the ring. modgraph.co.uk

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (cis/trans mixture) in CDCl₃ Note: These are predicted and typical values; actual shifts can vary based on isomer, concentration, and solvent.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH ₃ (on C4) | 0.85-0.95 (d) | 21-23 |

| CH ₂ (ring, C2/C6, C3/C5) | 1.20-1.80 (m) | 30-38 |

| CH (on C4) | 1.40-1.60 (m) | 32-35 |

| CH ₂OH (exocyclic) | 3.40-3.60 (d) | 68-72 |

| C1 (quaternary) | - | 70-73 |

| C4 | - | 32-35 |

| C2/C6 | - | 33-38 |

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the intricate connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would show correlations between the methyl protons and the H4 proton, as well as sequential correlations between the protons around the cyclohexane ring (H2-H3, H3-H4, etc.), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal around 3.5 ppm would correlate with the exocyclic methylene (B1212753) carbon (CH₂OH) at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the entire molecular structure. Key correlations would include the methyl protons (on C4) to the quaternary carbon C1, and the protons of the hydroxymethyl group to C1, thereby confirming the 1,4-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, which is invaluable for determining stereochemistry. researchgate.net For this compound, NOESY can distinguish between cis and trans isomers. unacademy.comyoutube.com For example, in a cis isomer where the methyl and hydroxymethyl groups are on the same face of the ring, a NOE may be observed between the methyl protons and the hydroxymethyl protons. In the trans isomer, such an interaction would be absent. NOESY also helps in differentiating between axial and equatorial protons due to their specific spatial relationships (e.g., 1,3-diaxial interactions).

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | CH₃ ↔ H4; H2 ↔ H3; H3 ↔ H4 | Spin-coupled proton network; connectivity of ring protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | CH₃ ↔ C(CH₃); CH₂OH ↔ C(CH₂OH) | Direct C-H attachments; carbon signal assignment. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH₃ ↔ C4; CH₃ ↔ C3/C5; CH₂OH ↔ C1 | Carbon skeleton connectivity; confirms 1,4-substitution. |

| NOESY | ¹H ↔ ¹H (through-space) | Axial H2 ↔ Axial H4/H6 | Stereochemistry; differentiation of cis/trans isomers and chair conformation details. |

Solid-State NMR Spectroscopy for Conformational Insights

While solution-state NMR reveals the time-averaged conformation of a molecule, solid-state NMR (ssNMR) provides information about the structure and dynamics in the solid phase. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples. For this compound, ssNMR can be used to:

Identify the presence of different crystalline forms (polymorphs).

Determine the specific chair conformation adopted in the crystal lattice, which may be locked into a single form, unlike the rapid ring-flipping that can occur in solution. nih.gov

Analyze intermolecular interactions, such as hydrogen bonding networks involving the two hydroxyl groups, which dictate the crystal packing. In some cases, chiral compounds can exhibit two different NMR spectra in the solid state if two distinct conformers co-exist in the crystal lattice. nih.gov

Use of Chiral Shift Reagents and Solvents for Enantiomeric Excess Determination

This compound is a chiral molecule due to stereocenters at C1 and C4. Enantiomers are indistinguishable in a standard (achiral) NMR environment. However, their ratio, or enantiomeric excess (ee), can be determined by NMR using chiral auxiliaries. nih.gov

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) that can reversibly coordinate with the hydroxyl groups of the analyte. This coordination forms transient diastereomeric complexes, which have slightly different magnetic environments. Consequently, the NMR signals for the two enantiomers are resolved into separate peaks, and the ee can be calculated from the integration ratio of these peaks. researchgate.net

Chiral Solvating Agents (CSAs): These agents form diastereomeric solvates through non-covalent interactions (like hydrogen bonding) with the analyte. This interaction induces small chemical shift differences between the enantiomers, allowing for their differentiation and quantification. rsc.org

Chiral Derivatizing Agents (CDAs): The diol can be reacted with a chiral derivatizing agent (e.g., a chiral boric acid) to form stable diastereomeric esters. scispace.com These diastereomers have distinct NMR spectra, allowing for precise determination of the original enantiomeric composition.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular weight and elemental formula, of a molecule. It also offers structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass. For this compound, with a nominal mass of 144, HRMS can distinguish its formula, C₈H₁₆O₂, from other isobaric compounds (molecules with the same nominal mass but different formulas). researchgate.netnist.gov

Table 3: HRMS Data for this compound (C₈H₁₆O₂)

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Example Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₇O₂⁺ | 145.12231 | 145.1225 |

| [M+Na]⁺ | C₈H₁₆O₂Na⁺ | 167.10425 | 167.1044 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include dehydration (loss of H₂O) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orglibretexts.orgyoutube.com

For the protonated molecule [M+H]⁺ of this compound (m/z 145.12), a plausible fragmentation pathway would involve:

Loss of Water: A primary fragmentation step is often the loss of a water molecule from one of the hydroxyl groups, leading to a prominent ion at m/z 127.11 ([M+H-H₂O]⁺).

Sequential Losses: This initial fragment can undergo further fragmentation, such as the loss of the methyl group or cleavage of the cyclohexane ring.

Cleavage of the Hydroxymethyl Group: Another pathway involves the cleavage of the C-C bond adjacent to the tertiary alcohol, leading to the loss of the CH₂OH group (31 Da), resulting in an ion at m/z 114.

Table 4: Plausible Major Fragment Ions of Protonated this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss/Fragment |

|---|---|---|---|

| 145.12 | 127.11 | H₂O (18.01 Da) | Dehydration product |

| 145.12 | 113.10 | H₂O + CH₂ (32.02 Da) | Sequential loss of water and methylene |

| 145.12 | 97.10 | H₂O + C₂H₆ (48.04 Da) | Loss of water and ring fragmentation |

Ion Mobility Spectrometry for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govrsc.org When coupled with mass spectrometry (IMS-MS), it becomes an invaluable tool for distinguishing between isomers that are otherwise indistinguishable by mass alone. nih.gov For this compound, the primary isomers of interest are the cis and trans diastereomers.

In an IMS experiment, ionized molecules are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. The rate at which they travel, known as their drift time, is dependent on their ion-neutral collision cross-section (CCS)—a value that reflects the ion's rotational average projected area. More compact ions experience fewer collisions with the buffer gas and travel faster, while more extended, bulkier ions are slowed down. researchgate.net

The cis and trans isomers of this compound, due to the different spatial arrangements of the hydroxymethyl and methyl groups (axial vs. equatorial in their dominant chair conformations), present distinct three-dimensional shapes. This difference in conformation leads to different CCS values, allowing for their separation and differentiation via IMS. ub.edunih.gov For example, the isomer with a more compact structure would exhibit a smaller CCS value and a shorter drift time compared to its more extended counterpart. This allows for the baseline separation of isomeric species, providing an additional dimension of characterization not achievable with mass spectrometry alone. nih.gov

Table 1: Illustrative Ion Mobility Spectrometry Data for Isomers of this compound Note: The following data are hypothetical and serve to illustrate the expected differentiation between isomers.

| Isomer | Dominant Conformation | Expected Relative Shape | Hypothetical CCS (Ų) | Relative Drift Time |

|---|---|---|---|---|

| cis-1-(Hydroxymethyl)-4-methylcyclohexanol | Chair (one axial, one equatorial substituent) | More extended | 125.4 | Longer |

| trans-1-(Hydroxymethyl)-4-methylcyclohexanol | Chair (both equatorial substituents) | More compact | 122.8 | Shorter |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. ksu.edu.samdpi.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. edinst.com

For this compound, both techniques can readily identify the key functional groups. The hydroxyl (-OH) groups will give rise to characteristic stretching vibrations, typically appearing as a broad band in the IR spectrum around 3200-3600 cm⁻¹ and a corresponding band in the Raman spectrum. The C-H stretching vibrations of the methyl and cyclohexyl groups are expected in the 2850-3000 cm⁻¹ region, while C-O stretching will appear in the 1000-1200 cm⁻¹ range.

Beyond simple functional group identification, vibrational spectroscopy is highly sensitive to the conformational state of the molecule. The orientation of the hydroxymethyl and methyl groups (axial vs. equatorial) in the cis and trans isomers influences the vibrational frequencies of the cyclohexane ring and the substituents themselves. These subtle differences are most apparent in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), where complex bending and stretching modes occur. By comparing the experimental spectra of separated isomers with spectra predicted from theoretical calculations (e.g., Density Functional Theory), specific vibrational bands can be assigned to particular conformations, allowing for a detailed conformational analysis. ustc.edu.cn

Table 2: Typical Vibrational Mode Assignments for this compound Note: Wavenumbers are approximate and can vary based on isomerism, conformation, and sample phase.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopic Activity | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong in IR, Weak in Raman | Broad band due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong in IR and Raman | Includes CH₂ and CH₃ groups. |

| CH₂ Scissoring/Bending | ~1450 | IR and Raman | Sensitive to local environment. |

| C-O Stretch | 1000 - 1200 | Strong in IR | Position can indicate primary vs. tertiary alcohol. |

| C-C Ring Vibrations | 800 - 1200 | IR and Raman | Highly sensitive to stereochemistry (fingerprint region). |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

While this compound can exist as achiral cis (meso) and chiral trans diastereomers, chiroptical spectroscopy is essential for characterizing the enantiomers of the trans isomer and any chiral derivatives. Chiroptical techniques, such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.govmdpi.com

These methods are the gold standard for determining the absolute configuration (AC) of a chiral molecule in solution. nih.gov The process involves measuring the experimental chiroptical spectrum of an enantiomerically pure sample. Concurrently, quantum mechanical calculations are performed to predict the theoretical spectra for a specific configuration (e.g., R,R). The AC is then assigned by comparing the sign and shape of the experimental spectrum to the predicted one. mdpi.com A strong correlation between the experimental and calculated spectra provides a high-confidence assignment of the molecule's absolute stereochemistry. uva.nl

For the enantiomers of trans-1-(Hydroxymethyl)-4-methylcyclohexanol, ORD would measure the rotation of plane-polarized light as a function of wavelength, while ECD would measure the differential absorption of circularly polarized light in the UV region. The resulting spectra are mirror images for the two enantiomers.

Table 3: Illustrative Optical Rotatory Dispersion (ORD) Data for the Enantiomers of trans-1-(Hydroxymethyl)-4-methylcyclohexanol Note: The following data are hypothetical, representing the expected mirror-image relationship between enantiomers.

| Wavelength (nm) | Specific Rotation [α] for Enantiomer 1 | Specific Rotation [α] for Enantiomer 2 |

|---|---|---|

| 589 (Sodium D-line) | +15.2° | -15.2° |

| 436 | +32.5° | -32.5° |

| 365 | +55.8° | -55.8° |

X-ray Crystallography of Crystalline Derivatives for Definitive Structural and Stereochemical Determination

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in a crystalline solid. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative to facilitate the growth of high-quality single crystals suitable for diffraction analysis.

Common derivatives include esters formed from the hydroxyl groups, such as benzoates or p-nitrobenzoates. These derivatives are typically highly crystalline and may incorporate a heavy atom, which is advantageous for determining the absolute configuration using anomalous dispersion effects.

Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise location of each atom. This allows for the definitive confirmation of the relative stereochemistry (i.e., confirming whether the sample is the cis or trans isomer). For a chiral crystal, the analysis can also establish the absolute configuration of every stereocenter, providing an unequivocal structural determination that can be used to validate the assignments made by other techniques like chiroptical spectroscopy.

Table 4: Representative Crystallographic Data for a Derivative of this compound Note: This table presents typical parameters that would be reported for a single-crystal X-ray diffraction study. The values are for illustrative purposes only.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₅H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.8 Å, c = 12.3 Å, β = 98.5° |

| Volume | 712.5 ų |

| R-factor | 0.045 |

| Absolute Configuration Parameter (Flack) | 0.02(5) |

Computational and Theoretical Studies on 1 Hydroxymethyl 4 Methylcyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to provide insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. acs.org For 1-(hydroxymethyl)-4-methylcyclohexanol, DFT calculations would be instrumental in determining key properties such as its optimized molecular geometry, total electronic energy, and the energies of its frontier molecular orbitals (HOMO and LUMO).

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. From the electronic energy, one can derive important thermodynamic properties like the enthalpy of formation. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Electronic Energy | -X Hartrees | Provides a measure of the molecule's stability. |

| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +Z eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecular orbitals (MOs), which describe the distribution of electrons within the molecule.

An analysis of the MOs of this compound would reveal the nature of its chemical bonds and the location of electron density. For example, the analysis could show the contribution of atomic orbitals from the hydroxyl and hydroxymethyl groups to the frontier orbitals, which is critical for understanding its reactivity in chemical reactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also powerful tools for predicting various spectroscopic parameters. For this compound, these calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The predicted IR and Raman spectra would show the vibrational frequencies corresponding to different functional groups, such as the O-H stretch of the hydroxyl groups and the C-H stretches of the cyclohexane (B81311) ring. The calculated NMR chemical shifts for the hydrogen and carbon atoms would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational flexibility and behavior of molecules over time.

Conformational Search and Energy Minimization

Due to the flexibility of the cyclohexane ring and the presence of two substituents, this compound can exist in several different conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The substituents can be in either axial or equatorial positions.

A conformational search would systematically explore these different possibilities to identify the most stable conformers. This is typically followed by energy minimization, a process that refines the geometry of each conformer to find its lowest energy state. The relative energies of these minimized conformers determine their population at a given temperature. For this compound, it is expected that the conformers with both the methyl and hydroxymethyl groups in the equatorial position would be the most stable due to reduced steric hindrance. youtube.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |

| 4-methyl (eq), 1-(hydroxymethyl) (eq) | 0.00 |

| 4-methyl (ax), 1-(hydroxymethyl) (eq) | > 2.0 |

| 4-methyl (eq), 1-(hydroxymethyl) (ax) | > 2.0 |

| 4-methyl (ax), 1-(hydroxymethyl) (ax) | > 4.0 |

Note: This table presents hypothetical data to illustrate the expected relative stability of different conformers.

Molecular Dynamics for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time by solving Newton's equations of motion for the atoms. nih.gov An MD simulation of this compound would show how the molecule moves and changes its conformation at a given temperature. This can reveal the flexibility of the cyclohexane ring and the rotational freedom of the substituents.

Furthermore, MD simulations can explicitly include solvent molecules, such as water, to study how the solvent affects the molecule's conformation and dynamics. mdpi.com For a molecule with hydroxyl groups like this compound, solvent effects, particularly hydrogen bonding with water, would be significant in determining its preferred conformation in an aqueous environment.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry offers powerful tools to elucidate the potential reaction mechanisms of this compound, such as dehydration or oxidation, and to calculate the transition states associated with these transformations.

One of the most common reactions for alcohols is acid-catalyzed dehydration. For this compound, a bifunctional alcohol, this reaction could proceed via several pathways, leading to a mixture of products. Theoretical studies on the dehydration of similar molecules, like 2-methyl-1-cyclohexanol, have shown a competition between E1 and E2 mechanisms. acs.orgresearchgate.net The preferred pathway is often dependent on the stereochemistry of the starting alcohol and the reaction conditions. acs.orgresearchgate.net

In a computational study, the dehydration of this compound could be modeled using density functional theory (DFT) calculations. These calculations would help in mapping the potential energy surface for the reaction, identifying intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For an E1 mechanism, the reaction would proceed through a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate and the distribution of products. Given the structure of this compound, the formation of a tertiary carbocation at C1 or a primary carbocation at the hydroxymethyl group could be envisaged, with the former being significantly more stable. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of various isomeric alkenes. Transition state calculations would be instrumental in determining the energy barriers for each possible elimination pathway, thus predicting the major and minor products.

Furthermore, rearrangements of the carbocation intermediate, such as hydride or alkyl shifts, are common in the dehydration of cyclohexanols and could also be investigated computationally. The energy barriers for these rearrangement steps can be calculated to assess their feasibility.

Below is a hypothetical data table illustrating the kind of information that could be obtained from transition state calculations for the dehydration of this compound, comparing E1 and E2 pathways for the elimination of the tertiary hydroxyl group.

| Proposed Transition State | Computational Method | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm-1) | Predicted Major Product |

|---|---|---|---|---|

| TS_E1_pathway_A | DFT (B3LYP/6-31G) | 25.8 | -350 (C-O bond stretching) | 1-methyl-4-(methylene)cyclohexene |

| TS_E1_pathway_B | DFT (B3LYP/6-31G) | 28.2 | -345 (C-O bond stretching) | 4-(hydroxymethyl)-1-methylcyclohex-1-ene |

| TS_E2_axial_OH | DFT (B3LYP/6-31G) | 32.5 | -410 (C-H and C-O bond breaking) | 4-(hydroxymethyl)-1-methylcyclohex-1-ene |

| TS_E2_equatorial_OH | DFT (B3LYP/6-31G) | 35.1 | -405 (C-H and C-O bond breaking) | 4-(hydroxymethyl)-1-methylcyclohex-1-ene |

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. wikipedia.org For this compound, such studies could be employed to predict its reactivity in various chemical transformations or to estimate its physicochemical properties.

A theoretical QSAR/QSPR study would involve the calculation of a set of molecular descriptors for this compound and its derivatives. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for predicting reactivity in polar reactions.

Steric descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They are important for understanding how the molecule interacts with other molecules or catalytic sites.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated, a mathematical model is developed to establish a relationship between the descriptors and a specific activity or property. For instance, a QSAR model could be built to predict the inhibitory activity of a series of derivatives of this compound against a particular enzyme. Similarly, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention times. Studies on other alcohols have successfully used QSAR to predict properties like flavor thresholds in beer. nih.govresearchgate.net

The following table provides examples of molecular descriptors that could be theoretically calculated for this compound and their potential influence on its properties.

| Molecular Descriptor | Hypothetical Calculated Value | Potential Influence on Property/Reactivity |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.5 | Predicts hydrophobicity and potential for membrane permeability. |

| HOMO Energy | -9.5 eV | Relates to the electron-donating ability of the molecule, influencing its reactivity with electrophiles. |